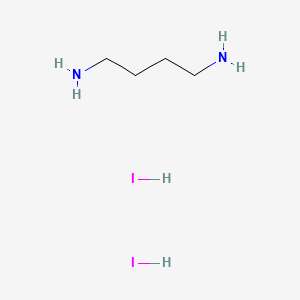

1,4-Diaminobutane Dihydroiodide

Description

Nomenclature and Chemical Identity of Diamine Salts

Diamine salts are ionic compounds formed from the neutralization reaction between a diamine and an acid. Diamines are organic compounds that contain two amino functional groups. wikipedia.org In the case of 1,4-Diaminobutane (B46682) Dihydroiodide, the base is 1,4-diaminobutane (putrescine), and the acid is hydroiodic acid. The resulting salt is named by specifying the diamine followed by the name of the acid in its salt form.

The systematic IUPAC name for 1,4-diaminobutane is butane-1,4-diamine. wikipedia.org When it reacts with hydroiodic acid, the amino groups are protonated to form ammonium (B1175870) cations, and the iodide ions serve as the counter-anions. The correct chemical name for the resulting salt is 1,4-diaminobutane dihydroiodide. sigmaaldrich.com

Interactive Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Formula | C₄H₁₄I₂N₂ |

| Molecular Weight | 343.98 g/mol |

| CAS Number | 916849-52-0 |

| Synonyms | Putrescine dihydroiodide, 1,4-Butanediamine dihydroiodide, Tetramethylenediamine dihydroiodide |

Academic Context and Research Significance of the Putrescine Moiety

The putrescine moiety, the core structure of this compound, is a biogenic amine that plays a crucial role in a wide range of biological processes. researchgate.net It is a precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and proliferation. researchgate.netnih.gov The putrescine structure is of significant interest in various research fields due to its involvement in both normal physiological functions and pathological conditions.

In the realm of cellular biology, putrescine and other polyamines are known to interact with negatively charged molecules like DNA, RNA, and proteins, thereby modulating gene expression and protein synthesis. researchgate.net Their cationic nature at physiological pH allows them to stabilize nucleic acid structures and participate in the regulation of ion channels and receptor functions. researchgate.net

From a medical research perspective, the metabolism of putrescine is a target for therapeutic intervention in various diseases. For instance, the enzyme ornithine decarboxylase, which catalyzes the synthesis of putrescine, is a well-established target in cancer therapy. researchgate.netdrugbank.com Furthermore, derivatives of putrescine have been investigated for their potential as antiproliferative agents. nih.gov

In microbiology, putrescine has been shown to play a role in biofilm formation in some bacteria, such as Pseudomonas aeruginosa. nih.gov This has implications for understanding and controlling bacterial infections, as biofilms contribute to antibiotic resistance. nih.gov

The significance of the putrescine moiety also extends to plant biology, where it is involved in growth and development, as well as in response to environmental stresses like drought and high temperatures. mdpi.commdpi.com

Overview of Current Research Trajectories

Current research involving 1,4-diaminobutane and its derivatives, including the dihydroiodide salt, is diverse and spans multiple scientific disciplines.

One significant area of research is in materials science . 1,4-Diaminobutane is a monomer used in the synthesis of polyamide 46 (PA46), a high-performance thermoplastic. wikipedia.orggoogle.com The dihydroiodide salt, specifically, is utilized in the development of perovskite solar cells, a promising technology in the field of renewable energy. tcichemicals.com

In the field of biotechnology , efforts are being made to develop microbial fermentation processes for the sustainable production of 1,4-diaminobutane from renewable resources. google.commdpi.com This involves metabolic engineering of microorganisms like Escherichia coli to optimize the biosynthetic pathways leading to putrescine. mdpi.com

Medical and pharmaceutical research continues to explore the roles of putrescine and its analogs in health and disease. Studies are investigating the potential of putrescine derivatives as therapeutic agents for various conditions. nih.gov Research into the mechanisms by which putrescine modulates cellular processes, such as its interaction with NMDA receptors, remains an active area of investigation. sigmaaldrich.com

Furthermore, the role of putrescine in agriculture is being explored, with studies focusing on its application to enhance crop tolerance to environmental stresses. mdpi.combozok.edu.tr

Interactive Table 2: Research Applications of the Putrescine Moiety

| Research Area | Specific Application/Focus |

| Materials Science | Monomer for Polyamide 46 (Nylon 46) production, Component in Perovskite Solar Cells |

| Biotechnology | Microbial production of 1,4-diaminobutane from renewable feedstocks |

| Medical Research | Development of antiproliferative agents, Investigation of the role of polyamines in neurological disorders |

| Agriculture | Enhancement of crop tolerance to abiotic stresses |

Structure

3D Structure of Parent

Properties

IUPAC Name |

butane-1,4-diamine;dihydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUCBFLUEBDNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.I.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916849-52-0 | |

| Record name | 1,4-Diaminobutane Dihydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Physicochemical Characterization of 1,4 Diaminobutane Dihydroiodide

Advanced Synthetic Pathways for 1,4-Diaminobutane (B46682) Dihydroiodide

The synthesis of 1,4-diaminobutane dihydroiodide is primarily achieved through a two-step process. The first and most critical step is the synthesis of the precursor, 1,4-diaminobutane, also known as putrescine. The second step involves the straightforward acid-base reaction to form the dihydroiodide salt.

Synthesis of 1,4-Diaminobutane (Putrescine): Historically, chemical routes for synthesizing 1,4-diaminobutane have been well-established. A common method involves the hydrogenation of succinonitrile. google.com However, with a growing emphasis on green chemistry and renewable resources, advanced biocatalytic and fermentative pathways have been developed. These methods often utilize microorganisms, such as engineered Escherichia coli, to produce 1,4-diaminobutane from renewable carbon sources. google.commdpi.com These biosynthetic routes can involve the decarboxylation of ornithine, a process that requires the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). mdpi.com Metabolic engineering strategies focus on optimizing cofactor availability and gene expression to enhance the yield and efficiency of 1,4-diaminobutane production. mdpi.com

Formation of the Dihydroiodide Salt: Once the 1,4-diaminobutane base is obtained and purified, it is converted to its dihydroiodide salt. This is typically accomplished through a direct neutralization reaction with hydroiodic acid (HI). The reaction involves dissolving 1,4-diaminobutane in a suitable solvent, such as ethanol (B145695) or deionized water, followed by the stoichiometric addition of hydroiodic acid. The two amine groups on the butane (B89635) backbone are protonated by the strong acid, forming the butane-1,4-diammonium dication, with iodide ions acting as the counter-ions.

NH₂(CH₂)₄NH₂ + 2HI → [NH₃(CH₂)₄NH₃]²⁺(I⁻)₂

The resulting this compound can then be isolated as a solid, typically a white to beige powder or crystalline solid, through precipitation and filtration or by evaporation of the solvent. sigmaaldrich.com

Spectroscopic Elucidation of Molecular Structure

Vibrational spectroscopy is a powerful tool for confirming the functional groups and structural features of this compound. The protonation of the amine groups upon salt formation leads to distinct changes compared to the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy: While a specific FTIR spectrum for this compound is not widely published, its key features can be predicted based on the spectra of the parent amine and related dihydrohalide salts. The IR spectrum of 1,4-butanediamine (the free base) shows characteristic N-H stretching vibrations around 3300-3400 cm⁻¹ and C-H stretching between 2850 and 2950 cm⁻¹. nist.gov Upon formation of the dihydroiodide salt, these peaks are replaced by features characteristic of the ammonium (B1175870) group (-NH₃⁺). Key expected vibrational modes include:

N-H⁺ Stretching: Broad and strong absorptions in the region of 3200-2800 cm⁻¹, indicative of the stretching vibrations of the N-H bonds in the ammonium groups, often broadened due to extensive hydrogen bonding.

N-H⁺ Bending (Asymmetric): A prominent band typically appearing around 1600-1575 cm⁻¹.

N-H⁺ Bending (Symmetric): A band usually found near 1500 cm⁻¹.

C-H Stretching and Bending: These vibrations from the butyl backbone would remain in the 2950-2850 cm⁻¹ and 1470-1380 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Studies on putrescine and its hydrochloride salts reveal the conformational behavior and vibrational modes. uc.ptresearchgate.net For the dihydroiodide salt, the Raman spectrum would be dominated by the vibrations of the butane-1,4-diammonium cation. The C-H and N-H stretching modes are observable in the 2800-3100 cm⁻¹ region. researchgate.net The all-trans conformation is typically the most stable for the alkyl chain in the solid state. researchgate.net Difference Raman spectra in aqueous solutions have been used to study the interaction of protonated putrescine with other molecules, highlighting the sensitivity of the technique to the local environment of the cation. researchgate.net

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. The spectra for this compound are expected to be very similar to those of the corresponding dihydrochloride (B599025) salt, as the counter-ion has a negligible effect on the chemical shifts of the cation. The molecule's symmetry results in a simple spectrum.

¹H NMR Spectroscopy: The ¹H NMR spectrum shows two distinct signals corresponding to the two sets of non-equivalent protons in the butane-1,4-diammonium cation.

The protons on the carbons adjacent to the ammonium groups (C1 and C4) are deshielded due to the electron-withdrawing effect of the -NH₃⁺ group.

The protons on the inner carbons (C2 and C3) appear further upfield. The signals are typically triplets due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum is simple, showing two signals for the two types of carbon atoms due to the molecule's symmetry.

The carbons directly bonded to the nitrogen atoms (C1 and C4) are shifted downfield.

The central carbons (C2 and C3) resonate at a higher field.

The following tables summarize the expected chemical shifts based on data for the closely related 1,4-diaminobutane dihydrochloride. chemicalbook.combmrb.io

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H₂NCH₂ - | ~3.04 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₂NH₂ | ~41.5 |

X-Ray Diffraction and Crystallographic Analysis of this compound

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. The crystal structure of butane-1,4-diammonium diiodide has been determined and reported. nih.gov The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/n. nih.gov

Interactive Data Table: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₁₄I₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 4.8983 |

| b (Å) | 8.8210 |

| c (Å) | 11.981 |

| α (°) | 90 |

| β (°) | 93.711 |

| γ (°) | 90 |

Thermal and Microscopic Analysis Techniques (e.g., TGA, SEM)

Thermogravimetric Analysis (TGA): Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. While specific TGA curves for this compound are not readily found in the literature, studies on related energetic salts of butane-1,4-diamine show that salt formation significantly enhances thermal stability compared to the precursor base. nih.gov For instance, a butane-1,4-diaminium salt of N,N'-dinitroethylenediazanide exhibits a decomposition temperature of 221 °C, which is considerably higher than its acidic precursor. nih.gov This increased stability is attributed to the strong ionic interactions and extensive hydrogen-bonding network within the crystal lattice. nih.gov The related compound, 1,4-diaminobutane dihydrochloride, shows decomposition beginning around 280 °C. sigmaaldrich.com It is expected that the dihydroiodide salt would also display high thermal stability, decomposing at elevated temperatures.

Scanning Electron Microscopy (SEM): Scanning Electron Microscopy is a technique used to visualize the surface morphology and topography of a solid material at high magnification. SEM analysis of this compound would reveal the size, shape, and surface features of its crystals or powder particles. This information is particularly relevant in materials science applications where particle characteristics can influence properties like dissolution rate, packing density, and reactivity. Commercially available this compound is typically described as a beige powder or crystalline solid. sigmaaldrich.com An SEM micrograph would provide a detailed visualization of these crystalline structures.

This compound as a Perovskite Precursor and Additive

The introduction of this compound into the perovskite precursor solution or as a post-treatment layer significantly impacts the final characteristics of the perovskite film. It functions both in the bulk of the material and at its interfaces to control crystallization and morphology.

The addition of this compound (referred to as BDAI₂) to the precursor solution of 3D perovskites, such as those based on formamidinium (FA) and methylammonium (B1206745) (MA), has a notable effect on the crystallization process. Research indicates a nonmonotonic, threshold-like dependence of the perovskite's properties on the amount of the BDAI₂ additive. nih.gov Below a certain threshold (typically ≤1%), the additive can positively influence the material's optoelectronic properties without forming separate phase impurities like (BDA)PbI₄. nih.gov

Grain boundaries (GBs) in polycrystalline perovskite films are a primary source of defects that can trap charge carriers and serve as pathways for material degradation. researchgate.net Effective management of these boundaries is crucial for achieving high efficiency and stability. The use of additives is a key strategy for morphological control. For instance, some additives have been shown to increase the average grain size of perovskite films, thereby reducing the density of grain boundaries. mdpi.com

When this compound is used, particularly in surface treatments, it can lead to the formation of a capping layer. This layer, which can be a two-dimensional (2D) perovskite phase, often consists of larger grains than the underlying 3D film. researchgate.net This large-grain capping layer with fewer grain boundaries effectively covers the 3D perovskite, suppressing defects and inhibiting non-radiative recombination, which ultimately enhances device performance. researchgate.net Research has shown that even when BDAI₂ is introduced as a bulk additive at low concentrations, it can influence the microstructure of the perovskite film. nih.gov

| Additive | Effect on Morphology | Impact on Grain Boundaries | Reference Finding |

|---|---|---|---|

| This compound (as a surface treatment) | Forms a 2D capping layer with large grains. | Reduces the density of grain boundaries at the surface. | The formation of a large-grain 2D capping layer can suppress defects and inhibit non-radiative recombination. researchgate.net |

| Propylamine Hydroiodide (PAI) | Increases average grain size from ~492 nm to ~829 nm. | Reduces the number of grain boundaries. | Treatment with PAI is crucial for enhancing the performance of perovskite solar cells by improving film morphology. mdpi.com |

Surface Passivation and Defect Management in Perovskite Solar Cells

Defects, especially at the surfaces and grain boundaries of perovskite films, are a major limiting factor for the performance of PSCs. nih.gov These defects create unwanted energy levels within the bandgap, leading to the loss of charge carriers through non-radiative recombination. ucla.edu Chemical passivation, using molecules that can bond with undercoordinated ions (like Pb²⁺) or fill vacancies, is a widely adopted and effective strategy to mitigate these issues. greyb.comnih.gov

This compound has proven to be an effective agent for surface passivation. When applied to a 3D perovskite film, the 1,4-butanediammonium (B1226911) (BDA²⁺) dications can passivate surface defects. nih.gov This passivation occurs through interactions with the perovskite lattice, neutralizing charge traps that would otherwise lead to non-radiative recombination. nih.govnih.gov The introduction of BDA²⁺ can lead to the in-situ formation of a 2D Dion-Jacobson (DJ) phase perovskite layer on top of the 3D film. nih.gov This 2D layer effectively "heals" the surface defects of the underlying 3D perovskite, leading to a significant suppression of non-radiative recombination. researchgate.netnih.gov Studies have shown that this passivation strategy is a key factor in reducing voltage losses in the final solar cell device. ntu.edu.sg

By effectively passivating defects and reducing non-radiative recombination, this compound significantly improves the charge carrier dynamics within the perovskite material. The suppression of trap-assisted recombination results in a longer lifetime for photogenerated charge carriers. nih.govnih.gov Time-resolved photoluminescence (TRPL) measurements on perovskite films treated with 1,4-butanediammonium diiodide have confirmed an increase in carrier lifetime, indicating that charge carriers survive longer before recombining and are therefore more likely to be extracted as photocurrent. nih.gov

| Property | Effect of BDA²⁺ Treatment | Mechanism | Reference Finding |

|---|---|---|---|

| Non-Radiative Recombination | Effectively suppressed | Passivation of surface defects by BDA²⁺ cations and formation of a 2D Dion-Jacobson phase capping layer. | The introduction of BDA²⁺ could passivate surface defects and effectively suppress nonradiative recombination. nih.gov |

| Charge Carrier Lifetime | Increased / Longer | Reduction of trap-assisted recombination centers. | Bulk passivation with low concentrations of BDAI₂ has a positive effect on charge carrier lifetimes. nih.gov |

| Charge Extraction & Transport | Improved / Enhanced | Regulation of energy level arrangement at the interface. | The 2D capping layer regulates the energy level arrangement, enabling a better charge extraction and transport process. nih.gov |

Integration into Advanced Perovskite Device Architectures

The versatility of this compound allows for its integration into advanced device structures designed to push the boundaries of PSC efficiency and stability. A prominent example is the creation of 2D/3D heterostructures. In this architecture, a thin layer of a 2D perovskite, formed using the BDA²⁺ cation, is placed on top of the primary 3D perovskite absorber. nih.gov

This 2D/3D stacking structure offers multiple advantages. The wider bandgap 2D layer acts as a passivating layer for the underlying 3D perovskite, as previously discussed. nih.gov Additionally, the hydrophobic nature of the organic BDA²⁺ cations in the 2D layer enhances the moisture resistance of the entire device, which is a critical factor for improving long-term stability. nih.gov The integration of such 2D capping layers is an effective route to simultaneously enhance the photovoltaic efficiency and environmental stability of the 3D perovskite solar cell. nih.gov A device incorporating a BDA²⁺-based 2D/3D structure has been shown to achieve a power conversion efficiency of over 20% with significantly enhanced long-term stability. nih.gov This approach is a key strategy in the development of high-performance, durable perovskite technologies, including their potential use in tandem solar cells with silicon. nih.gov

This compound: A Key Component in Advanced Photovoltaic Materials

The quest for highly efficient and stable solar energy technologies has led to intensive research into perovskite photovoltaics. Within this field, the chemical compound this compound has emerged as a critical component for enhancing the performance and durability of these next-generation solar cells. Its unique structural properties allow it to play a multifaceted role in the architecture of perovskite materials, from acting as a spacer in two-dimensional systems to stabilizing the crystal phases of inorganic perovskites. This article explores the specific applications of this compound in perovskite photovoltaics and electronic materials, focusing on its role in quasi-2D Ruddlesden-Popper and Dion-Jacobson phase systems, its contribution to the optimization of monolithic perovskite/silicon tandem solar cells, and its function in the stabilization of inorganic halide perovskite phases.

Theoretical and Computational Investigations of 1,4 Diaminobutane and Its Salts

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. arxiv.orgaps.org These methods have been applied to study 1,4-diaminobutane (B46682) and can be extended to its salt derivatives to understand their structure and reactivity.

DFT calculations are employed to determine the most stable conformation of 1,4-diaminobutane and its salts. For the neutral 1,4-diaminobutane molecule, computational studies have identified the most stable conformer and calculated its geometrical parameters. researchgate.net The formation of the dihydroiodide salt involves the protonation of the two amino groups, leading to a dication (H₃N⁺-(CH₂)₄-N⁺H₃) and two iodide anions (I⁻).

Table 1: Calculated Electronic Properties of 1,4-Diaminobutane using DFT

| Property | Calculated Value |

| Dipole Moment | Varies with conformation |

| Electronegativity | Calculable via DFT |

| Electron Affinity | Calculable via DFT |

Note: Specific values for 1,4-diaminobutane dihydroiodide would require dedicated DFT calculations.

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. For 1,4-diaminobutane, DFT calculations have been used to determine vibrational frequencies and assign them to specific molecular motions. researchgate.net

In the case of this compound, the formation of the ammonium (B1175870) salt leads to characteristic changes in the vibrational spectra. The N-H stretching vibrations of the NH₃⁺ groups are expected to appear at different frequencies compared to the NH₂ groups of the neutral molecule. DFT calculations can predict these shifts and help in the interpretation of experimental spectra. For instance, the addition of a hydrochloride salt to aqueous solutions of similar diamines has been shown to cause significant increases in the C-H stretching frequencies. researchgate.net

Table 2: Predicted Spectroscopic Data for 1,4-Diaminobutane and its Salts

| Spectroscopic Technique | Key Features for this compound |

| Infrared (IR) Spectroscopy | Appearance of N-H stretching bands for NH₃⁺, shifts in C-H stretching frequencies. |

| Raman Spectroscopy | Complementary information on symmetric vibrations and skeletal modes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift changes in ¹H and ¹³C spectra upon protonation of the amino groups. |

Molecular Modeling and Simulation of Self-Assembly Processes

Molecular modeling and simulations are essential for understanding how molecules interact and organize into larger structures. The self-assembly of diamine salts is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. rsc.orgacs.orgnih.gov

In the context of this compound, molecular dynamics (MD) simulations can be used to model the aggregation of the dications and anions in solution or in the solid state. These simulations can provide insights into the formation of ordered structures, such as layers or channels, which are influenced by the size and shape of the ions and the nature of their interactions. The simulations can track the trajectories of individual ions and reveal the primary driving forces for the self-assembly process, whether it be hydrophobic interactions between the butyl chains or the ionic and hydrogen bonding between the charged ends and the iodide ions. rsc.org

Computational Design of Structure-Property Relationships

Computational methods can be used to establish relationships between the molecular structure of a compound and its macroscopic properties. By systematically modifying the structure of 1,4-diaminobutane and its salts in silico, it is possible to predict how these changes will affect their properties.

For example, by changing the anion from chloride to bromide or iodide, computational models can predict the resulting changes in crystal packing, solubility, and thermal stability. This computational design approach can guide the synthesis of new materials with desired properties. For instance, this compound is used as a component in perovskite solar cells, and computational modeling can help in designing new organic salts to optimize the performance of these devices. tcichemicals.com The de novo design of proteins, a more complex system, has demonstrated the power of computational methods in specifying backbone structure, activity, and sequence to achieve a target function, a principle that can be applied to materials design. nih.gov

Broader Academic Applications and Chemical Modifications of 1,4 Diaminobutane Salts

Role as a Versatile Chemical Building Block in Organic Synthesis

1,4-Diaminobutane (B46682) and its salts are pivotal starting materials in the synthesis of a wide array of organic molecules. The presence of two primary amine groups allows for a variety of chemical transformations, making it a key precursor in the creation of complex structures.

Synthesis of Polymeric Systems (e.g., Polyamides)

1,4-Diaminobutane is a crucial monomer in the production of certain polyamides, such as Nylon 4,6. nih.govchemicalbook.com This is achieved through a polycondensation reaction with a diacid, like adipic acid. chemicalbook.comthermofisher.com Polyamides are polymers characterized by repeating amide linkages. nih.govyoutube.com The synthesis can be accomplished through various methods, including the reaction of a diamine with a diacid or a diacid chloride. youtube.com The resulting polymers often exhibit desirable properties like high melting points and significant chemical resistance, making them suitable for various industrial applications. nih.govchemimpex.com

The demand for bio-based polyamides has spurred research into producing 1,4-diaminobutane from renewable resources, offering a more sustainable alternative to petrochemical-based synthesis. nih.govnih.gov Engineered microorganisms, such as Corynebacterium glutamicum, have been developed to produce putrescine from biomass-derived sugars. nih.govnih.gov

Table 1: Examples of Polyamide Synthesis Involving Diamines

| Monomer 1 | Monomer 2 | Resulting Polymer |

|---|---|---|

| 1,4-Diaminobutane | Adipic Acid | Nylon 4,6 |

| Diamine | Diacid | Polyamide |

Derivatization for Specialized Organic Compounds

The reactivity of the amine groups in 1,4-diaminobutane allows for its derivatization into a multitude of specialized organic compounds. mdpi.com These reactions often involve acylation or alkylation to produce conjugates with other molecules, such as hydroxycinnamic acid or naphthoquinones. mdpi.com Such derivatization is a key strategy in medicinal chemistry and materials science to create molecules with specific functions. For instance, substituted 1,4-diaminobutanes have been synthesized for use as curing agents for epoxide resins. google.com

Development of Polyamine Analogues for Chemical Biology Research

1,4-Diaminobutane (putrescine) is a naturally occurring polyamine, along with spermidine (B129725) and spermine, that is essential for cell growth and proliferation. nih.govnih.gov In chemical biology, synthetic analogues of these natural polyamines are developed to study and modulate their biological functions. nih.gov These analogues are often designed with structural modifications, such as variations in the length of the carbon chains between the amine groups or the addition of terminal alkyl groups, to investigate their effects on cellular processes. nih.gov The study of these analogues has contributed to a deeper understanding of polyamine metabolism and its role in various diseases. nih.govrutgers.edu

Functionalization of Carbon-Based Nanomaterials and Composites

The unique electronic, mechanical, and chemical properties of carbon nanotubes (CNTs) have made them a focus of intense research. researchgate.net However, their poor solubility in most solvents limits their practical applications. researchgate.net Surface modification, or functionalization, of CNTs is a critical step to overcome this limitation and tailor their properties for specific uses. researchgate.netnih.gov

Surface Modification of Multi-Walled Carbon Nanotubes

Multi-walled carbon nanotubes (MWCNTs) can be functionalized using various methods, including covalent and non-covalent approaches. researchgate.netnih.gov Covalent functionalization involves creating chemical bonds between the CNTs and functional molecules. nih.gov One common method is oxidation, which introduces carboxylic acid groups onto the nanotube surface. mdpi.comacs.org These groups can then be further reacted, for example, through amidation with diamines like 1,4-diaminobutane, to attach amine groups to the surface. acs.orgresearchgate.net This process enhances the dispersibility of the MWCNTs in various media and introduces active sites for further chemical modifications. researchgate.netacs.org

Another significant method for functionalizing CNTs is through diazonium salt reactions, which can covalently attach aryl groups to the nanotube sidewalls. nih.govresearchgate.netresearchgate.net This technique has been used to attach phenyl amine groups to single-walled carbon nanotubes (SWCNTs), providing a reactive handle for subsequent chemical reactions. researchgate.net

Table 2: Methods for Surface Modification of MWCNTs

| Modification Method | Reagents | Purpose |

|---|---|---|

| Oxidation | Strong acids (e.g., HNO₃, H₂SO₄) | Introduce carboxylic acid groups |

| Amidation | Carboxylated MWCNTs, Diamine (e.g., 1,4-diaminobutane) | Attach amine groups, improve dispersibility |

Development of Hybrid Nanocomposites for Advanced Applications

Functionalized CNTs serve as building blocks for the creation of advanced hybrid nanocomposites. mdpi.com By incorporating modified CNTs into a polymer matrix, materials with enhanced mechanical, thermal, and electrical properties can be developed. researchgate.netmdpi.com The functional groups on the CNT surface improve the interfacial adhesion between the nanotubes and the polymer, leading to a more effective transfer of properties. mdpi.com These hybrid materials have potential applications in a wide range of fields, including the development of conductive polymers, sensors, and materials for electromagnetic interference (EMI) shielding. mdpi.comnih.gov The use of hybrid fillers, such as modified CNTs in combination with other materials, can lead to synergistic effects, further enhancing the performance of the resulting nanocomposites. mdpi.com

Utilization in Coordination and Organometallic Chemistry

1,4-Diaminobutane, also known as putrescine, and its salts, such as 1,4-diaminobutane dihydroiodide, are versatile building blocks in the fields of coordination and organometallic chemistry. The presence of two primary amine groups allows this diamine to act as a chelating or bridging ligand, forming stable complexes with a variety of metal ions. This section explores the formation of these metal-diamine complexes and the role of 1,4-diaminobutane in the design and synthesis of novel inorganic compounds.

Formation of Metal-Diamine Complexes

1,4-Diaminobutane readily coordinates with transition metal ions to form stable complexes. nih.gov The two nitrogen atoms of the diamine can bond to a single metal center, creating a five-membered chelate ring, or they can bridge two different metal centers. The formation and stability of these complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Research has demonstrated the synthesis and characterization of various metal complexes with 1,4-diaminobutane. For instance, complexes with transition metals like zinc(II), copper(II), nickel(II), and manganese(II) have been prepared and studied for their thermal properties. nih.gov In these complexes, the 1,4-diaminobutane typically acts as a bidentate ligand, coordinating to the metal ion through its two nitrogen atoms. The general formula for such complexes can be represented as [M(dab)n]Xm, where 'M' is the metal ion, 'dab' is 1,4-diaminobutane, 'n' is the number of diamine ligands, and 'X' is the counter-ion.

A notable area of research involves the use of 1,4-diaminobutane in the formation of hybrid organic-inorganic materials, particularly with copper halides. acs.org For example, new copper(I)-based halides with the general formula [1,4-BDA]Cu₂X₄ (where 1,4-BDA is 1,4-butanediamine and X is Cl, Br, or I) have been synthesized. acs.org These materials exhibit interesting photoluminescent properties, with the emission color tunable by changing the halide. acs.org The 1,4-diaminobutane cation, [H₃N(CH₂)₄NH₃]²⁺, plays a crucial role in the crystal structure, often forming hydrogen bonds with the inorganic framework.

The table below summarizes some examples of metal complexes formed with 1,4-diaminobutane, highlighting the diversity of metals and resulting structures.

| Metal Ion | Complex Formula | Structural Features |

| Zinc(II) | Zn(dab)₂₂ | Tetrahedral or octahedral geometry around the Zn(II) ion. nih.gov |

| Copper(II) | Cu(dab)₂₂·H₂O | Distorted octahedral geometry due to the Jahn-Teller effect. nih.gov |

| Nickel(II) | Ni(dab)₂₂·2H₂O | Octahedral geometry with two water molecules completing the coordination sphere. nih.gov |

| Manganese(II) | Mn(dab)₂₂ | Typically forms high-spin octahedral complexes. nih.gov |

| Copper(I) | [1,4-BDA]Cu₂X₄ (X=Cl, Br, I) | Zero-dimensional structures with isolated copper halide clusters and 1,4-butanediamine cations. acs.org |

This table is generated based on available research data and is not exhaustive.

Ligand Design and Synthesis for Inorganic Compounds

The flexible four-carbon chain of 1,4-diaminobutane makes it an attractive component in the design of more complex ligands for inorganic and organometallic chemistry. By modifying the amine groups or the butane (B89635) backbone, new ligands with tailored electronic and steric properties can be synthesized. These tailored ligands can then be used to create metal complexes with specific catalytic, magnetic, or optical properties.

One approach to ligand design involves the reaction of the primary amine groups of 1,4-diaminobutane with other functional groups to create multidentate ligands. For example, condensation reactions with aldehydes or ketones can yield Schiff base ligands. These Schiff base ligands, which incorporate the 1,4-diaminobutane framework, can coordinate to metal ions through both the imine nitrogen atoms and other donor atoms present in the aldehyde or ketone precursor.

Furthermore, 1,4-diaminobutane serves as a fundamental building block in the synthesis of siderophores, which are high-affinity iron-chelating compounds. nih.gov For instance, rhizoferrin (B1680593) is a siderophore that consists of two citrate (B86180) molecules linked to a 1,4-diaminobutane backbone. nih.gov This natural product showcases how the diamine can be incorporated into a larger, more complex ligand structure designed for specific metal chelation.

The table below provides examples of how 1,4-diaminobutane can be modified to create new ligands and their potential applications in inorganic chemistry.

| Ligand Modification | Resulting Ligand Type | Potential Applications |

| Reaction with aldehydes/ketones | Schiff base ligands | Catalysis, magnetic materials |

| Incorporation into larger macrocycles | Macrocyclic ligands | Selective metal ion sensing, biomimetic chemistry |

| Functionalization of the carbon backbone | Polydentate ligands with additional donor sites | Formation of polynuclear metal complexes, model compounds for bioinorganic systems |

| Use as a linker in metal-organic frameworks (MOFs) | Bridging diamine ligand | Gas storage, separation, catalysis |

This table illustrates potential modifications and applications based on established principles of ligand design.

Emerging Research Trajectories and Future Outlook

Exploration of Novel 1,4-Diaminobutane (B46682) Dihydroiodide Derivatives

The foundational structure of 1,4-diaminobutane serves as a versatile scaffold for the synthesis of a wide array of novel derivatives with tailored properties. Researchers are actively exploring the chemical modification of the primary amino groups and the hydrocarbon chain to develop new functionalities.

One area of significant interest is the creation of substituted 1,4-diaminobutane derivatives for use as specialized curing agents for epoxy resins. By reacting 1,4-diaminobutane with various precursors, a range of N,N'-diacetyl-1,4-diaminobutanes can be synthesized and subsequently hydrolyzed to yield diamines with specific functionalities. These derivatives have been shown to be highly reactive and can produce molded materials with excellent mechanical and electrical properties, as well as high glass transition temperatures. google.com

Another promising avenue of research is the synthesis of bis-α-aminophosphonate-modified butanes. This involves a three-component, solvent-free method that functionalizes the diamine, leading to compounds with potential applications in areas such as chelation, flame retardants, and pharmaceuticals. researchgate.net The development of such derivatives expands the utility of the 1,4-diaminobutane core beyond its current applications.

| Derivative Class | Synthetic Approach | Potential Applications |

| Substituted 1,4-Diaminobutanes | Catalytic hydrogenation of succinic acid dinitrile in the presence of acetic anhydride, followed by hydrolysis. google.com | Curing agents for epoxy resins, leading to materials with enhanced thermal and mechanical stability. google.com |

| Bis-α-aminophosphonate-modified Butanes | Three-component, solvent-free reaction of 1,4-diaminobutane, an aldehyde, and a dialkyl phosphite. researchgate.net | Chelating agents, flame retardants, biologically active compounds. |

Advanced Device Integration and Scalability Considerations in Photovoltaics

In the field of photovoltaics, 1,4-diaminobutane dihydroiodide, often referred to as butane-1,4-diammonium diiodide (BDAI2), is a key component in the development of next-generation perovskite solar cells (PSCs). Its primary role is as a precursor for the formation of two-dimensional (2D) perovskite layers.

A significant challenge in perovskite solar cell technology is achieving long-term stability and high efficiency, which can be hindered by defects at the surface and grain boundaries of the three-dimensional (3D) perovskite layer. The integration of a 2D perovskite capping layer, formed using BDAI2, on top of the 3D perovskite has emerged as an effective strategy to address these issues. researchgate.net This 2D layer passivates surface defects, suppresses non-radiative recombination, and enhances the device's resistance to moisture due to the hydrophobic nature of the butanediammonium cations. researchgate.net

However, the transition from laboratory-scale devices to large-area modules presents considerable scalability challenges. Ensuring the uniform deposition of the BDAI2-containing precursor solution over large areas is critical to maintaining high efficiency and yield. scite.ai Current research focuses on optimizing deposition techniques, such as blade-coating and slot-die coating, to achieve consistent and high-quality 2D perovskite layers for scalable manufacturing. scite.ai While spin-coating is effective in the lab, it is not suitable for large-scale production due to high material waste. scite.ai

| Challenge | Description | Potential Solutions |

| Uniform Film Deposition | Achieving a consistent and defect-free 2D perovskite layer over large areas is difficult with lab-scale techniques like spin-coating. scite.ai | Development and optimization of scalable deposition methods such as blade-coating, slot-die coating, and inkjet printing. scite.ai |

| Efficiency Loss at Scale | Power conversion efficiency tends to decrease as the active area of the solar cell increases due to factors like non-uniformity and resistive losses. | Improving the quality and uniformity of the 2D capping layer to minimize defects and ensure efficient charge extraction across the entire cell area. |

| Long-Term Stability | While the 2D layer enhances stability, ensuring multi-year operational lifetimes under real-world conditions remains a key objective. | Encapsulation strategies and further optimization of the 2D layer composition and thickness to improve resistance to environmental stressors. |

Synergistic Approaches in Materials Design and Synthesis

The performance and stability of materials incorporating this compound can be significantly enhanced through synergistic approaches that combine it with other compounds and materials. A prime example is the creation of 2D/3D stacked perovskite heterostructures. In this design, the 2D perovskite layer formed from BDAI2 not only passivates the underlying 3D perovskite but also creates a favorable energy level alignment, facilitating more efficient charge extraction and transport. researchgate.net

Recent studies have also explored the synergistic effects of using different diammonium salts. For instance, replacing the traditional 1,4-butanediamine dihydroiodide (BDADI2) with 1,4-butanediamine diacetate (BDAAc2) as a spacer in Dion-Jacobson (DJ) 2D perovskites has been shown to regulate perovskite crystallization dynamics. This substitution reduces compositional disorder and improves the quality of the perovskite film, leading to higher power conversion efficiencies. researchgate.net

Furthermore, the use of additives in the precursor solution can have a synergistic effect on the formation of the perovskite film. For example, the combination of dimethyl sulfoxide (B87167) (DMSO) and thiosemicarbazide (B42300) (TSC) as additives can improve the morphology, increase grain size, and enhance the crystallinity of 2D perovskite films, resulting in a significant boost in solar cell efficiency and stability. researchgate.net

| Synergistic Approach | Components | Observed Benefits |

| 2D/3D Perovskite Heterostructures | This compound (for 2D layer) and a 3D perovskite (e.g., MAPbI3). researchgate.net | Enhanced efficiency, improved stability against moisture, and passivation of surface defects. researchgate.net |

| Diammonium Salt Substitution | Replacement of 1,4-butanediamine dihydroiodide with 1,4-butanediamine diacetate. researchgate.net | Regulated crystallization, improved film quality, and higher power conversion efficiency in 2D DJ perovskite solar cells. researchgate.net |

| Precursor Additives | Use of additives like dimethyl sulfoxide (DMSO) and thiosemicarbazide (TSC) in the perovskite precursor solution. researchgate.net | Improved film morphology, increased grain size, enhanced crystallinity, and boosted solar cell performance. researchgate.net |

Computational-Assisted Rational Discovery of New Applications

Computational modeling, particularly Density Functional Theory (DFT), is becoming an invaluable tool for accelerating the discovery and design of new applications for this compound and its derivatives. DFT calculations can predict the electronic and structural properties of these materials, offering insights that can guide experimental research.

For instance, DFT studies can be employed to understand the tautomerization mechanisms of diaminobutane derivatives, which is crucial for applications in medicinal chemistry. dtic.mil By calculating the activation and formation energies of different isomers, researchers can predict the most stable and reactive forms of a molecule, aiding in the design of new drugs.

In the context of photovoltaics, computational modeling can elucidate the electronic band structure and density of states of perovskites incorporating this compound. This information is vital for understanding charge transport properties and for designing materials with optimized optoelectronic characteristics. By simulating the effects of different derivatives on the perovskite structure, it is possible to rationally design new spacer cations that can further enhance the efficiency and stability of solar cells.

While specific DFT studies on this compound for the rational discovery of new applications are still emerging, the application of these computational methods to similar systems demonstrates their potential. For example, DFT has been used to study the electronic properties of fluorene-1,3,4-thiadiazole oligomers, revealing how their band gap and charge carrier mobility can be tuned by modifying their molecular structure. nih.gov A similar approach can be applied to polymers and oligomers derived from this compound to explore their potential in organic electronics.

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Medicinal Chemistry | Prediction of tautomerization mechanisms and relative stability of drug-like molecules derived from 1,4-diaminobutane. dtic.mil |

| DFT | Photovoltaics | Understanding of electronic band structure, density of states, and charge transport properties of perovskites with this compound. |

| DFT | Organic Electronics | Rational design of novel polymers and oligomers based on this compound with tailored electronic properties for applications in transistors and light-emitting diodes. nih.gov |

Q & A

Q. What are the standard protocols for synthesizing and characterizing 1,4-Diaminobutane Dihydroiodide?

Methodological Answer: this compound (C₄H₁₂N₂·2HI, CAS RN: 916849-52-0) is synthesized via direct reaction of 1,4-diaminobutane (putrescine) with hydroiodic acid under controlled stoichiometric conditions. Key steps include:

- Reaction Setup : Mix equimolar amounts of 1,4-diaminobutane and HI in anhydrous ethanol under nitrogen atmosphere to prevent oxidation.

- Purification : Crystallize the product using slow evaporation or cold ethanol recrystallization.

- Characterization : Confirm purity via HPLC (≥98% purity, as per industry standards) and structural validation using ¹H/¹³C NMR (e.g., δ ~2.7 ppm for methylene protons adjacent to NH₂ groups) .

- Safety : Handle HI in fume hoods due to its corrosive nature; use PPE compliant with MSDS guidelines .

Q. How can researchers verify the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should include:

- pH-Dependent Degradation : Monitor hydrolysis kinetics at pH 2–10 using UV-Vis spectroscopy (absorbance at 210–230 nm for amine groups).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C for dihydroiodide salts) .

- Long-Term Storage : Store in desiccators at 4°C; avoid exposure to light and moisture to prevent iodide ion liberation .

Advanced Research Questions

Q. What advanced synthetic strategies are used to incorporate this compound into coordination complexes?

Methodological Answer: The compound serves as a ligand precursor in template synthesis of metal complexes:

- Vanadium(IV) Complexes : React with VOSO₄·H₂O and phenanthroline derivatives to form VO(IV)-Schiff base complexes. Characterize via FTIR (ν ~1600 cm⁻¹ for C=N stretching) and EDX (vanadium content ~12–15 wt%) .

- Silver Nanoparticles : Use Schiff base derivatives (e.g., Cur-1,4 from curcumin and 1,4-diaminobutane) to stabilize AgNPs. Confirm nanoparticle size (10–50 nm) via TEM and surface plasmon resonance (SPR) at ~420 nm .

Q. How does this compound interact with biological systems, particularly in neuropharmacology?

Methodological Answer: As a polyamine derivative, it modulates neurotransmission and neurogenesis:

- Astrocyte-Neuron Communication : Use fluorescence microscopy to track uptake in astrocyte cultures labeled with polyamine-specific dyes (e.g., dansylcadaverine).

- Neuroprotective Assays : Evaluate inhibition of NMDA receptor overactivation in hippocampal slices via electrophysiology (patch-clamp recordings) .

- Behavioral Studies : Administer in rodent models of stress (e.g., forced swim test) and measure cortisol levels via ELISA .

Q. What analytical techniques resolve contradictions in purity assessments of dihydroiodide salts?

Methodological Answer: Address discrepancies using orthogonal methods:

- Ion Chromatography : Quantify free iodide ions (retention time ~4.5 min for I⁻) to detect salt dissociation.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (m/z 161.07 for C₄H₁₂N₂·2HCl analogs; adjust for HI adducts) .

- XRD : Compare crystallographic data with reference standards (e.g., CCDC database) to identify polymorphic impurities .

Q. How is this compound applied in material science, such as solar cell research?

Methodological Answer: It functions as a precursor in perovskite solar cell fabrication:

- Dye-Sensitized Solar Cells (DSSCs) : Synthesize iodide-rich electrolytes by combining with I₂/NaI in acetonitrile. Optimize conductivity (target >10 mS/cm) using electrochemical impedance spectroscopy (EIS) .

- Surface Modification : Functionalize TiO₂ photoanodes via amine-I⁻ interactions; characterize via XPS (N 1s peak at ~399.5 eV) .

Contradiction Analysis and Troubleshooting

Q. How to address inconsistent results in polyamine quantification assays involving dihydroiodide salts?

Methodological Answer: Common pitfalls and solutions:

- Interference from Iodide : Use anion-exchange SPE cartridges to remove I⁻ before HPLC-MS analysis.

- Sample Degradation : Pre-treat samples with 0.1 M HCl to stabilize amine groups during storage .

- Calibration Curves : Validate with certified reference materials (e.g., NIST SRM 1950) to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.